5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 4-iodophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodoaniline with methyl isocyanate to form an intermediate, which is then cyclized to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The imidazolidine ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidophenyl)-5-methylimidazolidine-2,4-dione, while oxidation with potassium permanganate could produce a corresponding imidazolidine-2,4-dione derivative with additional oxygen-containing functional groups.
Scientific Research Applications
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-5-methylimidazolidine-2,4-dione: Lacks the iodine substituent, which may affect its reactivity and biological activity.
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical and biological properties.
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione: Contains a chlorine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the iodine atom in 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione makes it unique compared to its analogs. Iodine is a larger halogen and can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. This can result in distinct pharmacological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-iodophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVAOCDEKCSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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